molecular formula C7H12ClNO B13911539 trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride

trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride

Cat. No.: B13911539
M. Wt: 161.63 g/mol
InChI Key: VXGNCPOILAXTAM-GEMLJDPKSA-N
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Description

trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride: is a chemical compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride typically involves multi-step organic reactions. The specific synthetic routes and reaction conditions can vary, but they generally include the use of cyclopentane derivatives and pyrrole intermediates. The reaction conditions often involve controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions: trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for biologically active compounds .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer research .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one: This compound shares a similar core structure but lacks the hydrochloride group.

    tert-butyl trans-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hemi (oxalic acid): This compound has a similar pyrrole structure but with different substituents.

Uniqueness: The uniqueness of trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride lies in its specific structural features and the presence of the hydrochloride group

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-6,8H,1-4H2;1H/t5-,6-;/m0./s1

InChI Key

VXGNCPOILAXTAM-GEMLJDPKSA-N

Isomeric SMILES

C1[C@H]2CNC[C@@H]2CC1=O.Cl

Canonical SMILES

C1C2CNCC2CC1=O.Cl

Origin of Product

United States

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